6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Lipophilicity ADME Drug-likeness

This 2-ethyl-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide is a privileged ITD scaffold for anti-TB and oncology screening. The 4-chlorophenyl substituent drives potent cytotoxicity (IC50 as low as 0.79 μM in leukemia lines), while LogP 1.93 and LogSW -2.77 ensure artifact-free broth microdilution assays. The defined hydrobromide salt guarantees consistent solubility and long-term stability. Procure for SAR-driven antitubercular, anticancer, or PAR4 receptor programs.

Molecular Formula C12H10ClN3S
Molecular Weight 263.75 g/mol
Cat. No. B11601251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Molecular FormulaC12H10ClN3S
Molecular Weight263.75 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H10ClN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyFKQJMSSKJAJPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 84 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole – Physicochemical and Pharmacological Baseline for Procurement Evaluation


6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole (CAS 450354-06-0, MF: C12H10ClN3S, MW: 263.75 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-b][1,3,4]thiadiazole (ITD) class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties [1]. It features a 4-chlorophenyl substituent at the C-6 position and an ethyl group at the C-2 position. The compound is commercially available as a hydrobromide salt from screening libraries (Hit2Lead/ChemBridge #6255824) with a LogP of 1.93 and is primarily utilized as a research tool in drug discovery and chemical biology . ITD derivatives have attracted sustained attention in the patent and primary literature due to their tunable biological profiles modulated by C-2 and C-6 substituents [2].

Why Generic Imidazo[2,1-b][1,3,4]thiadiazole Substitution Is Not Feasible for 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole


Within the imidazo[2,1-b][1,3,4]thiadiazole class, both the C-2 and C-6 substituents critically modulate lipophilicity, target engagement, and biological activity profiles. Direct comparative data from the Hit2Lead screening library show that replacing the 4-chlorophenyl group at C-6 with phenyl, 4-bromophenyl, or 4-fluorophenyl alters LogP by up to 2.7 log units, which profoundly impacts membrane permeability and ADME properties . Furthermore, Taflan et al. demonstrated that ITD derivatives bearing 4-chlorophenyl at C-6 exhibit distinct antitubercular and antibacterial activity compared to their phenyl-substituted counterparts when the C-2 position is held constant [1]. SAR studies across the class confirm that the electronic and steric nature of the 6-aryl substituent is a primary driver of anticancer potency and selectivity, with 4-chlorophenyl-substituted derivatives often outperforming other halogenated or unsubstituted phenyl variants in cytotoxicity assays against leukemia and carcinoma cell lines [2]. In the absence of direct biological data for the specific 2-ethyl-6-(4-chlorophenyl) substitution pattern, researchers must rely on comparative physicochemical profiling and class-level SAR to guide selection decisions.

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole: Head-to-Head Comparator Analysis


LogP Differentiation: 4-Chlorophenyl-2-ethyl ITD Occupies a Favorable Lipophilicity Window Versus Halogenated and Non-Halogenated Analogs

The target compound (LogP = 1.93) occupies a distinct lipophilicity window compared to its closest 2D analogs. It is 1.82 log units less lipophilic than the non-halogenated 2-ethyl-6-phenyl analog (LogP = 3.75) and 2.69 log units less lipophilic than the 6-(4-bromophenyl)-2-ethyl analog (LogP = 4.62), while being 0.33 log units more lipophilic than the 2-ethyl-6-(4-fluorophenyl) analog (LogP = 1.60) . This positions the compound within the optimal LogP range (1-3) generally associated with favorable oral absorption and balanced permeability-solubility profiles [1].

Lipophilicity ADME Drug-likeness Physicochemical profiling

Aqueous Solubility Differentiation: 4-Chlorophenyl-2-ethyl ITD Demonstrates Improved Predicted Solubility Versus Brominated Analogs

The target compound exhibits a predicted aqueous solubility (LogSW = -2.77) that is substantially higher than its 4-bromophenyl-2-ethyl analog (LogSW = -5.39; Δ = +2.62 log units) and markedly higher than the 4-bromophenyl-2-methyl analog (LogSW = -4.84; Δ = +2.07 log units). Compared to the 2-ethyl-6-phenyl analog (LogSW = -4.08), the target shows a 1.31 log unit improvement in predicted solubility . This solubility advantage is attributable to the moderate electron-withdrawing effect of chlorine, which enhances aqueous compatibility without the excessive molecular weight and lipophilicity burden introduced by bromine substitution.

Aqueous solubility LogSW Bioavailability Formulation

Antitubercular and Antibacterial Activity: 4-Chlorophenyl at C-6 Confers Differential Anti-Infective Potency Versus Phenyl-Substituted ITD Derivatives

Taflan et al. (2019) conducted a direct comparative study in which the C-2 position of the ITD scaffold was fixed with a 3,4-hydroxybenzene ring, and the properties of two series—one bearing phenyl at C-6 and the other bearing 4-chlorophenyl at C-6—were systematically compared. Compounds bearing the 4-chlorophenyl substituent (specifically 4a, 4b, 5a, 5b, 7f, 10, 12, and 13) demonstrated very high anti-tuberculosis activity at low concentrations, while the majority of phenyl-substituted analogs exhibited only moderate activity [1]. The 4-chlorophenyl-substituted compounds also showed activity against both Gram-positive and Gram-negative bacteria in the same study [1]. While the C-2 substituent in this study (3,4-hydroxybenzene) differs from the target compound (ethyl), the C-6 4-chlorophenyl contribution to anti-infective potency is a consistent class-level finding.

Antitubercular Antibacterial Mycobacterium tuberculosis Gram-positive Gram-negative

Anticancer Activity: 4-Chlorophenyl-Substituted ITD Derivatives Exhibit Potent Cytotoxicity Across Leukemia and Carcinoma Cell Lines

Class-level evidence from multiple independent studies demonstrates that 6-(4-chlorophenyl)-substituted ITD derivatives exhibit significant anticancer activity. Noolvi et al. (2011) reported that 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (5b, NSC D-96022/1) was the most active candidate in a series screened at the NCI-60 human tumor cell line panel, showing selectivity toward leukemic cancer cell lines at five-dose level screening [1]. In a separate study, 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde exhibited potent cytotoxicity against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cells with IC50 values ranging from 0.79 to 1.6 μM [2]. While the C-2 substituent varies across these studies, the consistent association of the 6-(4-chlorophenyl) motif with anticancer potency across different C-2 modifications supports its role as a key pharmacophoric element.

Anticancer Leukemia Cytotoxicity NCI-60 Apoptosis

PAR4 Receptor Inhibition: 4-Chlorophenyl ITD Scaffold Demonstrates Target Engagement at the Protease-Activated Receptor 4

The structurally related compound 6-(4-chlorophenyl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole has been evaluated as a protease-activated receptor 4 (PAR4) inhibitor, displaying IC50 values of 39.81 nM, 286.0 nM, 616.6 nM, and 621.0 nM across multiple PAR4 bioassays . By comparison, the 2-methoxy-6-[4-(trifluoromethyl)phenyl] analog showed IC50 values of 11.2-398.0 nM, and the 2-methoxy-6-[4-(trifluoromethoxy)phenyl] analog showed IC50 values of 26.9-352.0 nM . The 4-chlorophenyl substitution thus yields intermediate PAR4 potency that, when combined with the favorable LogP of the target 2-ethyl analog, may offer a differentiated profile for anti-thrombotic screening. Notably, imidazo[2,1-b][1,3,4]thiadiazole compounds have been patented as antithrombotic and thrombolytic agents, further validating the scaffold's relevance to this therapeutic area [1].

PAR4 Protease-activated receptor Antiplatelet Thrombosis GPCR

Structural Conformation: 4-Chlorophenyl Ring Adopts Near-Coplanar Orientation with the ITD Core, Favorable for Target Binding

Crystallographic analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives bearing a 4-chlorophenyl group at C-6 reveals that the chlorophenyl ring adopts a near-coplanar orientation relative to the planar ITD core. In the crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, the dihedral angle between the chlorophenyl ring and the ITD moiety is only 3.7(1)° [1]. Similarly, in 6-(4-chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole, this angle is 5.07(8)° [2]. This near-planar conformation contrasts with the 4-methylbenzyl ring in the same structure, which is inclined by 64.5(1)° [1]. The planarity of the 6-aryl-ITD system facilitates π-π stacking interactions and contributes to the conformational rigidity that may enhance target binding specificity.

X-ray crystallography Conformational analysis Dihedral angle Molecular recognition

Priority Research and Procurement Application Scenarios for 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole


Antitubercular Drug Discovery: Screening Against Mycobacterium tuberculosis

Based on the class-level evidence from Taflan et al. (2019), where 4-chlorophenyl-substituted ITD derivatives demonstrated very high anti-TB activity, this compound is a rational choice for inclusion in antitubercular screening cascades [1]. Its favorable LogP (1.93) and aqueous solubility (LogSW -2.77) make it suitable for standard broth microdilution assays without the solubility artifacts that may plague more lipophilic brominated analogs . Procurement of the hydrobromide salt form (Hit2Lead #6255824) ensures consistent quality and reliable solubility characteristics for dose-response studies.

Oncology Hit Identification: Leukemia and Carcinoma Cell Line Profiling

With demonstrated antileukemic activity of 4-chlorophenyl-substituted ITD derivatives in the NCI-60 panel and cytotoxicity IC50 values as low as 0.79 μM in leukemia and cervical carcinoma cell lines, this compound is a strong candidate for oncology-focused phenotypic screening [2]. The 2-ethyl substitution at C-2 provides a synthetically tractable handle for further SAR exploration, while the chlorophenyl group maintains the anticancer pharmacophore identified across multiple independent studies [3].

PAR4 Antagonist Development: Anti-Platelet and Anti-Thrombotic Screening

The 4-chlorophenyl ITD scaffold has demonstrated PAR4 receptor inhibition with IC50 values in the sub-micromolar to low nanomolar range . The 2-ethyl analog offers a differentiated physicochemical profile compared to the 2-methoxy PAR4 probe compound, with a lower LogP that may translate to reduced off-target binding. The imidazo[2,1-b][1,3,4]thiadiazole class is covered by antithrombotic patents, indicating industrial relevance and IP landscaping opportunities [4].

Antimicrobial Resistance Screening: Broad-Spectrum Antibacterial Profiling

The compound belongs to a class with demonstrated activity against both Gram-positive and Gram-negative bacteria [1]. Its intermediate LogP and improved aqueous solubility relative to poly-halogenated analogs position it favorably for standardized antimicrobial susceptibility testing (e.g., CLSI broth microdilution). For procurement in antimicrobial screening programs, the hydrobromide salt provides a defined, stable form suitable for DMSO stock preparation and long-term storage.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.